molecular formula C28H33NO2 B12414874 N-Demethyl Mifepristone-d3

N-Demethyl Mifepristone-d3

Cat. No.: B12414874
M. Wt: 418.6 g/mol
InChI Key: IBLXOBHABOVXDY-CQZQNDRGSA-N
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Description

N-Demethyl Mifepristone-d3: is a deuterium-labeled derivative of N-Demethyl Mifepristone. It is a synthetic steroidal compound that has been modified to include deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Mifepristone, which is known for its use as an abortifacient and in the treatment of Cushing’s syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The N-demethylation process can be achieved using various reagents and conditions, such as tert-butyl-methyl ether under basic conditions . The deuterium labeling is typically done through a hydrogen-deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium .

Industrial Production Methods: Industrial production of N-Demethyl Mifepristone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Demethyl Mifepristone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, N-Demethyl Mifepristone-d3 is used as a tracer in studies involving the metabolic pathways of Mifepristone. The deuterium labeling allows for precise tracking of the compound’s transformation and degradation products .

Biology: In biological research, the compound is used to study the interaction of Mifepristone and its metabolites with various biological targets, including hormone receptors and enzymes .

Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mifepristone. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and formulations. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body, aiding in the design of more effective and safer medications .

Mechanism of Action

N-Demethyl Mifepristone-d3 exerts its effects by interacting with the same molecular targets as Mifepristone. It acts as an antagonist to progesterone and glucocorticoid receptors, inhibiting their activity. This inhibition leads to the disruption of progesterone-dependent processes, such as pregnancy maintenance, and the modulation of glucocorticoid-mediated effects, such as inflammation and immune response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C28H33NO2

Molecular Weight

418.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-17-prop-1-ynyl-11-[4-(trideuteriomethylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1/i3D3

InChI Key

IBLXOBHABOVXDY-CQZQNDRGSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O

Origin of Product

United States

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